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molecular formula C25H37ClN2O2 B8415588 2-[[2-(2-ethylbutoxy)-2,2-diphenylacetyl]-methylamino]ethyl-dimethylazanium chloride CAS No. 3579-66-6

2-[[2-(2-ethylbutoxy)-2,2-diphenylacetyl]-methylamino]ethyl-dimethylazanium chloride

Cat. No. B8415588
M. Wt: 433.0 g/mol
InChI Key: NNKSRGUMPLVLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05652093

Procedure details

5× SSC (0.75M NACl, 0.075M sodium citrate); 30% Formamide (v/v); 3% Triton X-100 (v/v) (Triton X-100 is an alcohol derivative of polyoxyethylene ether, see Aldrich Chemical Co. catalogue for 1990-91); 0.4M Guanidine isothiocyanate; 0.16M sodium phosphate buffer (pH 6); 15× Ficoll/PVP (polysucrose 400,000 mol wt/polyvinyl pyrrolidone); 1 mg/ml Sheared Salmon Sperm DNA; 10 mM EDTA; 25 mM DTT; 5% PEG 4000. In the foregoing, 500× Ficoll/PVP is 5 g of Ficoll type 400 (polysucrose 400,00 mol wt) plus 5 g of PVP (polyvinylpyrrolidone) dissolved in water to a total volume of 100 ml; 15× Ficoll/PVP indicates that 500× Ficoll/PVP has been diluted by a factor of 15/500 with water. Ficoll (Pharmacia) is a nonionic synthetic polymer of sucrose. A stock solution of 0.1 mg/ml FITC in dimethylformamide was prepared. It was added to the HC in a quantity to produce a final concentration of FITC in the HC of 2 μg/ml.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
DTT
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
PEG 4000
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Ficoll PVP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Ficoll
Quantity
5 g
Type
reactant
Reaction Step Seven
Name
polysucrose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
PVP
Quantity
5 g
Type
reactant
Reaction Step Nine
[Compound]
Name
Ficoll PVP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
Ficoll PVP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
Ficoll
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
sucrose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fifteen
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 16
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 17
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
Name
polyoxyethylene ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
[Compound]
Name
Ficoll PVP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24

Identifiers

REACTION_CXSMILES
[C:1]([O-:13])(=O)[CH2:2][C:3]([CH2:8][C:9]([O-:11])=O)(C([O-])=O)[OH:4].[Na+].[Na+].[Na+].[CH:17]([NH2:19])=O.CCC(C[O:26][C:27](C(N(CC[NH+](C)C)C)=O)([C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1)C1C=CC=CC=1)CC.[Cl-].[N-]=C=S.NC(N)=N.P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].C(N([CH2:81][C:82](O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.C(S)[C@@H](O)[C@H](O)C[SH:89].C(O)[C@H]1O[C@H](O[C@:101]2([CH2:110]O)[O:105][C@H:104]([CH2:106]O)[C@@H:103](O)[C@@H:102]2O)[C@H](O)[C@@H](O)[C@@H]1O>O.CN(C)C=O>[CH:37]1[C:36]([N:19]=[C:17]=[S:89])=[CH:35][C:34]2[C:27]([O:11][C:9]3([C:8]4[CH:81]=[CH:82][C:1]([OH:13])=[CH:2][C:3]=4[O:4][C:110]4[CH:106]=[C:104]([OH:105])[CH:103]=[CH:102][C:101]3=4)[C:39]=2[CH:38]=1)=[O:26] |f:0.1.2.3,5.6,7.8,9.10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
Step Two
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Step Four
Name
DTT
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@H]([C@@H](CS)O)O)S
Step Five
Name
PEG 4000
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Ficoll PVP
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Ficoll
Quantity
5 g
Type
reactant
Smiles
Step Eight
Name
polysucrose
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
Step Nine
Name
PVP
Quantity
5 g
Type
reactant
Smiles
Step Ten
Name
Ficoll PVP
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Ficoll PVP
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N
Step Thirteen
Name
Ficoll
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
sucrose
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step 16
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step 17
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step 18
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CC[NH+](C)C.[Cl-]
Step 19
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CC[NH+](C)C.[Cl-]
Step 20
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 21
Name
polyoxyethylene ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(CC[*:2])[*:1].CCOCC
Step 22
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=S.NC(=N)N
Step 23
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step 24
Name
Ficoll PVP
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
It was added to the HC in a quantity

Outcomes

Product
Name
Type
product
Smiles
C1=CC2=C(C=C1N=C=S)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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